Ac-IETD-AMC

Apoptosis Caspase Activity Assay Enzyme Specificity

Ac-IETD-AMC is the definitive fluorogenic substrate for caspase-8 and granzyme B activity assays. Unlike Ac-IETD-AFC (prone to spectral overlap with GFP/FITC) or Ac-IETD-pNA (low-sensitivity colorimetric), the AMC fluorophore delivers superior sensitivity (Ex/Em ~360/460 nm) ideal for multiplexed caspase profiling (caspase-3, -8, -9) and high-throughput screening. Essential for quantifying early extrinsic apoptosis initiation. Procure ≥98% purity for reproducible kinetic data.

Molecular Formula C31H41N5O12
Molecular Weight 675.7 g/mol
Cat. No. B15598766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-IETD-AMC
Molecular FormulaC31H41N5O12
Molecular Weight675.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t14-,16+,20-,21-,26-,27-/m0/s1
InChIKeyZYTCBVQZQSFKHQ-HGZCCCDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-IETD-AMC: A Validated Fluorogenic Substrate for Caspase-8 Activity Assays


Ac-IETD-AMC is a synthetic fluorogenic peptide substrate specifically designed to measure the enzymatic activity of caspase-8 and granzyme B . The compound consists of the tetrapeptide sequence Ac-Ile-Glu-Thr-Asp (IETD), which is the specific recognition and cleavage site for caspase-8, linked to a 7-amino-4-methylcoumarin (AMC) fluorophore . Upon cleavage of the peptide bond between the aspartic acid residue and the AMC moiety, the free AMC is released and emits a quantifiable fluorescent signal (Ex/Em ~360/460 nm), providing a direct measure of enzyme activity .

Why Generic IETD-Based Probes Cannot Be Used Interchangeably with Ac-IETD-AMC


Despite sharing the core IETD recognition motif, alternative substrates like Ac-IETD-AFC, Ac-IETD-pNA, and Z-IETD-AFC exhibit distinct physicochemical properties and detection modalities that preclude simple substitution. These differences directly impact assay compatibility, sensitivity, and the potential for multiplexing. For instance, Ac-IETD-pNA is a colorimetric substrate requiring absorbance detection (405 nm), which is less sensitive and less amenable to high-throughput screening compared to the fluorescence of Ac-IETD-AMC [1]. Similarly, AFC-based substrates (e.g., Ac-IETD-AFC, Z-IETD-AFC) have different excitation/emission spectra (Ex/Em ~400/505 nm) which can cause spectral overlap issues with other common fluorophores like GFP or FITC, whereas the AMC fluorophore (Ex/Em ~360/460 nm) is often better suited for multiplexed assays with other common dyes .

Quantitative Differentiation of Ac-IETD-AMC: Evidence for Scientific Selection


Specificity for Caspase-8 over Caspase-3 vs. Ac-DEVD-AMC

Ac-IETD-AMC is the established substrate for monitoring initiator caspase-8 activity, in contrast to Ac-DEVD-AMC, which is the standard for effector caspase-3. Kinetic studies with an IETD-based probe have shown a 100-fold lower Km for caspase-8 compared to caspase-3, underscoring the intrinsic selectivity of the IETD motif for the apical caspase [1]. This inherent preference is why Ac-IETD-AMC is the accepted standard for caspase-8, while Ac-DEVD-AMC (Km = 9.7 µM for caspase-3) is used for caspase-3 [2].

Apoptosis Caspase Activity Assay Enzyme Specificity

Orthogonal Detection in Apoptosis Pathway Profiling

Ac-IETD-AMC is an integral component of a validated panel of fluorogenic substrates used to dissect the apoptotic caspase cascade. It is routinely used in parallel with Ac-DEVD-AMC (caspase-3/7) and Ac-LEHD-AMC (caspase-9) to simultaneously monitor initiator and effector caspase activation . This application is supported by numerous studies, including one showing that in a cell-free system, caspase-3 precursor is cleaved first at the IETD site, which can be monitored by Ac-IETD-AMC, establishing its role in tracking the initiation of the caspase cascade [1].

Apoptosis Multiplex Assay Caspase Cascade

Comparison of Detection Sensitivity: Fluorescence (AMC) vs. Absorbance (pNA)

Fluorogenic substrates like Ac-IETD-AMC offer inherently higher sensitivity and a wider dynamic range compared to chromogenic substrates such as Ac-IETD-pNA, which relies on absorbance measurements [1]. For granzyme B, a key enzyme also recognized by the IETD sequence, the Vmax using the fluorescent Ac-IETD-AMC is approximately 8-fold higher than when using the colorimetric Ac-IETD-pNA substrate, indicating a more efficient signal generation per enzyme turnover [2].

Assay Development Fluorescence Sensitivity

Validated Application Scenarios for Ac-IETD-AMC in Apoptosis Research


Multiplexed Profiling of the Apoptotic Caspase Cascade

Ac-IETD-AMC is ideally suited for use in multiplexed assays to profile the activation of multiple caspases simultaneously. As demonstrated in multiple protocols, it can be used in parallel with Ac-DEVD-AMC (caspase-3) and Ac-LEHD-AMC (caspase-9) to generate a comprehensive activity profile of the key initiator and executioner caspases in cell or tissue lysates . This application is critical for mechanistic studies of apoptosis induction by various stimuli.

Monitoring Early Events in the Extrinsic Apoptotic Pathway

The use of Ac-IETD-AMC is essential for studying the initiation phase of the extrinsic apoptotic pathway. Its ability to detect caspase-8 activation allows researchers to quantify the very early enzymatic events triggered by death receptor ligation (e.g., Fas, TNF). In a kinetic study, IETD-AMC was used to demonstrate that caspase-8 is strongly activated by satratoxin G at an early stage of apoptosis, a finding not observed with the related T-2 toxin, thus pinpointing a specific mechanism of action [1].

High-Throughput Screening for Caspase-8 Modulators

The fluorogenic nature of Ac-IETD-AMC makes it highly compatible with high-throughput screening (HTS) platforms. The robust, quantifiable fluorescent signal generated upon cleavage allows for the rapid and sensitive assessment of caspase-8 activity in 96- or 384-well plate formats. This application is valuable for screening chemical libraries to identify novel activators or inhibitors of caspase-8 for therapeutic development, where the high Vmax of the AMC-based substrate provides a distinct advantage over chromogenic alternatives [2].

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